(Z)-1-((2-(thiazol-2-yl)hydrazono)methyl)naphthalen-2-ol
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Overview
Description
(Z)-1-((2-(thiazol-2-yl)hydrazono)methyl)naphthalen-2-ol is a complex organic compound that features a naphthalene ring, a thiazole ring, and a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-((2-(thiazol-2-yl)hydrazono)methyl)naphthalen-2-ol typically involves the condensation of 2-thiazolylhydrazine with a naphthaldehyde derivative. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically forming naphthoquinone derivatives.
Reduction: Reduction reactions can convert the hydrazone linkage to a hydrazine derivative.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Chemistry
The compound is studied for its potential as a ligand in coordination chemistry and its ability to form stable complexes with transition metals.
Biology
In biological research, the compound may be investigated for its potential antimicrobial and anticancer properties due to its unique structural features.
Medicine
Medicinal chemistry research explores the compound’s potential as a pharmacophore for developing new therapeutic agents.
Industry
In the industrial sector, the compound may be used as an intermediate in the synthesis of dyes, pigments, and other organic materials.
Mechanism of Action
The mechanism of action of (Z)-1-((2-(thiazol-2-yl)hydrazono)methyl)naphthalen-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone linkage can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The naphthalene and thiazole rings contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- (Z)-1-((2-(benzothiazol-2-yl)hydrazono)methyl)naphthalen-2-ol
- (Z)-1-((2-(thiazol-2-yl)hydrazono)methyl)benzene
Uniqueness
The unique combination of the naphthalene ring, thiazole ring, and hydrazone linkage in (Z)-1-((2-(thiazol-2-yl)hydrazono)methyl)naphthalen-2-ol distinguishes it from other similar compounds. This structural arrangement can lead to distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-[(Z)-(1,3-thiazol-2-ylhydrazinylidene)methyl]naphthalen-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS/c18-13-6-5-10-3-1-2-4-11(10)12(13)9-16-17-14-15-7-8-19-14/h1-9,18H,(H,15,17)/b16-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWXMSGNHAXDPG-SXGWCWSVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC3=NC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N\NC3=NC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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